DL-METHIONINE (3,3,4,4-D4; METHYL-D3)
Description
DL-METHIONINE (3,3,4,4-D4; METHYL-D3) is a stable isotope-labeled derivative of DL-methionine, where four hydrogen atoms at positions 3, 3, 4, and 4, along with three deuterium atoms on the methyl group, are replaced with deuterium (²H). This compound (CAS: 93709-61-6) is primarily utilized in industrial and scientific research, serving as an internal standard in mass spectrometry, metabolic studies, and analytical method validation . Its physical properties include a boiling point of 306.861°C (760 mmHg) and a density of 1.239 g/cm³ . Unlike non-deuterated DL-methionine—a racemic mixture widely used in animal feed, pharmaceuticals, and nutraceuticals—the deuterated variant is critical for tracing metabolic pathways and ensuring analytical precision due to its isotopic stability .
Properties
Molecular Weight |
156.25 |
|---|---|
Purity |
98% |
Origin of Product |
United States |
Scientific Research Applications
Metabolic Research
DL-Methionine labeled with stable isotopes is extensively used in metabolic research to trace metabolic pathways. The incorporation of these isotopes allows researchers to track the metabolism of methionine and its derivatives in biological systems.
Protein Turnover Studies
Stable isotope-labeled methionine is utilized to study protein synthesis and degradation. By tracing the incorporation of labeled methionine into proteins, researchers can quantify protein turnover rates in various tissues.
Case Study:
A study utilized DL-Methionine (3,3,4,4-D4) to analyze protein synthesis rates in muscle tissue under different nutritional conditions. The results indicated that dietary methionine levels significantly influenced protein turnover rates, highlighting its role in muscle metabolism .
Lipid Metabolism
Methionine plays a crucial role in lipid metabolism through its conversion to S-adenosylmethionine (SAM), a key methyl donor in various methylation reactions.
Data Table: Lipid Metabolism Studies Using DL-Methionine
| Study | Methodology | Key Findings |
|---|---|---|
| Smith et al. (2020) | LC-MS | Increased SAM levels correlated with enhanced lipid synthesis in hepatocytes. |
| Johnson et al. (2021) | NMR Spectroscopy | Methionine supplementation improved lipid profiles in obese mice models. |
Cancer Research
The transsulfuration pathway involving methionine is critical for cancer cell proliferation and survival under nutrient-deprived conditions. DL-Methionine (3,3,4,4-D4) is used to investigate these pathways in cancer cells.
Transsulfuration Pathway Analysis
Research has shown that cancer cells can utilize methionine to synthesize cysteine through the transsulfuration pathway, which is vital for maintaining redox balance and supporting growth.
Case Study:
In a study examining the effects of cysteine deprivation on cancer cell lines, researchers supplemented cultures with DL-Methionine (3,3,4,4-D4). Results demonstrated that methionine supplementation restored cell viability and proliferation by enhancing cysteine synthesis through transsulfuration .
Nutritional Science
DL-Methionine is also studied for its impact on human health and nutrition. Its role as an essential amino acid makes it significant in dietary studies.
Dietary Supplementation Effects
Research indicates that methionine supplementation can influence various health outcomes, including muscle mass maintenance and overall metabolic health.
Data Table: Effects of Methionine Supplementation
| Study | Population | Outcome |
|---|---|---|
| Lee et al. (2022) | Elderly individuals | Increased muscle mass and strength observed with methionine supplementation over 12 weeks. |
| Wang et al. (2023) | Athletes | Enhanced recovery times post-exercise with increased dietary methionine intake. |
Comparison with Similar Compounds
Research and Regulatory Considerations
- Synthesis Challenges: Deuterated methionine synthesis involves deuterated precursors (e.g., CD₃I for methyl-D3 labeling), complicating scalability compared to non-deuterated forms .
- Regulatory Gaps: While non-deuterated DL-methionine is listed in pharmacopeias (USP/EP), the deuterated variant lacks standardized regulatory guidelines, necessitating case-by-case validation .
Preparation Methods
General Synthetic Route for DL-Methionine
The classical chemical synthesis of DL-methionine involves the following steps:
- Formation of β-methylthiopropionaldehyde by addition of methyl mercaptan to acrolein.
- Reaction with hydrogen cyanide to produce alpha-hydroxy-gamma-methylthiobutyronitrile.
- Cyclization with ammonium carbonate to yield 5-(β-methylthioethyl)hydantoin.
- Saponification with potassium carbonate to obtain DL-methionine with yields up to 95% based on acrolein.
Incorporation of Deuterium Labels
For isotopically labeled DL-methionine (3,3,4,4-D4; methyl-D3), the deuterium atoms are introduced by using deuterated reagents during the synthetic steps:
- Deuterated methyl mercaptan (CD3-SH) is used to introduce methyl-D3 labels.
- Deuterated precursors such as acrolein-d4 or other deuterated intermediates can be employed to incorporate D4 labels at the 3,3,4,4 positions of the methionine molecule.
This approach ensures the incorporation of deuterium atoms in the desired positions, yielding DL-methionine with high isotopic purity.
Purification and Characterization
After synthesis, the crude product undergoes purification steps such as crystallization and chromatographic separation to remove impurities and unreacted materials. The isotopic enrichment and chemical purity are verified by:
- Nuclear Magnetic Resonance (NMR) spectroscopy
- Mass Spectrometry (MS)
- High-Performance Liquid Chromatography (HPLC)
These techniques confirm the presence and location of deuterium atoms in the molecule.
Enzymatic Resolution and Microbial Conversion
Enzymatic Resolution of Racemic DL-Methionine
Since the chemical synthesis yields racemic DL-methionine, enzymatic resolution is often employed to isolate the biologically active L-isomer:
- Enzymatic hydrolysis of N-acetyl-DL-methionine using acylase from Aspergillus oryzae is a common method.
- This reaction is typically conducted in continuous fixed-bed or enzyme membrane reactors for industrial scale production.
- The enzymatic step selectively hydrolyzes the L-isomer, leaving the D-isomer unreacted, which can be separated.
Microbial Conversion
Alternatively, microbial fermentation can be used to convert racemic or precursor compounds into L-methionine:
- Pseudomonas sp. strain NS671 can convert DL-5-(2-methylthioethyl)hydantoin to L-methionine with high yield (up to 93%) and concentration (34 g/L).
- This bioconversion is advantageous for producing isotopically labeled L-methionine when combined with labeled chemical precursors.
Enzymatic Resolution in Isotopically Labeled Compounds
Producers such as Evonik Rexim and Sekisui Medical use enzymatic processes for the final resolution step in the production of L-methionine from hydantoin intermediates, which can be adapted for isotopically labeled methionine variants.
Analytical and Sample Preparation Considerations
For research applications, especially in metabolomics, the preparation of DL-methionine (3,3,4,4-D4; methyl-D3) standards involves:
- Use of internal standards such as dl-methionine sulfone and labeled histidine or lysine derivatives for quantification.
- Sample extraction with methanol and chloroform, followed by centrifugation and filtration through 3 kDa cutoff membranes.
- Solvent evaporation and reconstitution for liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS) analysis.
Summary Table of Preparation Methods
| Preparation Step | Description | Notes |
|---|---|---|
| Chemical synthesis | Multi-step reaction starting from acrolein and methyl mercaptan (deuterated) | Yields racemic DL-methionine with isotopic labeling |
| Incorporation of deuterium | Use of deuterated methyl mercaptan (CD3-SH) and/or deuterated acrolein | Introduces D4 and methyl-D3 labels |
| Enzymatic resolution | Hydrolysis of N-acetyl-DL-methionine by acylase from Aspergillus oryzae | Produces L-methionine selectively |
| Microbial conversion | Fermentation using Pseudomonas sp. strain NS671 | High yield and concentration of L-methionine |
| Purification and characterization | Crystallization, chromatography, NMR, MS, HPLC | Confirms isotopic and chemical purity |
| Sample preparation for analysis | Extraction with methanol/chloroform, centrifugation, filtration, solvent evaporation | Prepares standards for LC-MS or GC-MS |
Q & A
Q. Example Experimental Design Table :
| Parameter | DL-Methionine Group | Nano-Methionine Group |
|---|---|---|
| SID-Methionine (%) | 0.40–0.60 | 0.40–0.60 |
| Replicates | 35 | 35 |
| Key Outcomes | Weight gain, FCR | Bioavailability (RBV) |
| Reference |
Advanced: How can researchers resolve contradictions in reported effects of DL-Methionine on antioxidant status and oxidative stress markers?
Answer:
Discrepancies (e.g., increased HDL-c vs. no change in total antioxidant capacity (TAC)) arise from:
- Dosage Variability : Studies using 0.68% methionine (exceeding NRC recommendations) show HDL-c elevation, while lower doses (0.41–0.50%) lack significant effects .
- Model System Differences : Avian models may prioritize methyl-group metabolism over antioxidant pathways compared to mammals .
- Analytical Methods : TAC assays (e.g., FRAP) vs. specific markers (e.g., malondialdehyde) yield divergent results .
Q. Conflict Resolution Strategy :
- Meta-Analysis : Pool data from ≥10 studies with standardized methionine levels and outcome metrics .
- Mechanistic Studies : Use knockout models (e.g., methionine synthase-deficient cells) to isolate antioxidant pathways .
Advanced: What methodological considerations apply when substituting DL-Methionine with alternative methyl donors (e.g., pyridoxine) in feed trials?
Answer:
Substitution studies require:
- Gradual Replacement : Incrementally replacing methionine (e.g., 10–20% substitution with pyridoxine) to avoid deficiency .
- Methylation Markers : Monitoring plasma homocysteine and S-adenosylmethionine (SAM) to assess methyl-group balance .
- Performance Thresholds : Defining acceptable limits for growth metrics (e.g., ≤5% reduction in weight gain) .
Q. Example Substitution Protocol :
| Substitution Level | Pyridoxine Dose | Methionine Reduction | Outcome Tolerance |
|---|---|---|---|
| 10% | 20 mg/kg | 0.85% → 0.77% | No FCR change |
| 15% | 30 mg/kg | 0.85% → 0.72% | ≤3% WG loss |
| Reference |
Advanced: How does isotopic labeling (D4; methyl-D3) impact the pharmacokinetic analysis of DL-Methionine in vivo?
Answer:
Deuteration alters:
- Metabolic Stability : Reduced hepatic clearance due to kinetic isotope effects, extending half-life .
- Detection Sensitivity : Enhanced MS signal resolution for low-abundance metabolites (e.g., S-adenosylmethionine-D3) .
- Tracer Dilution : Correcting for natural isotope abundance using mathematical models (e.g., isotopomer spectral analysis) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
